molecular formula C26H24N2O4 B250962 N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-1-benzofuran-2-carboxamide

N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-1-benzofuran-2-carboxamide

Cat. No. B250962
M. Wt: 428.5 g/mol
InChI Key: DAYQVDVIHTUNRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-1-benzofuran-2-carboxamide, also known as AMG 837, is a potent and selective agonist of the G-protein-coupled receptor GPR40. GPR40 is a receptor found on pancreatic beta cells, which are responsible for insulin secretion. The activation of GPR40 by AMG 837 leads to an increase in insulin secretion, making it a potential treatment for type 2 diabetes.

Mechanism of Action

N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-1-benzofuran-2-carboxamide 837 works by activating the GPR40 receptor on pancreatic beta cells. This leads to an increase in intracellular calcium, which in turn stimulates insulin secretion. The activation of GPR40 by N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-1-benzofuran-2-carboxamide 837 is selective, meaning that it does not activate other receptors in the body.
Biochemical and Physiological Effects:
The primary biochemical effect of N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-1-benzofuran-2-carboxamide 837 is an increase in insulin secretion. This leads to a reduction in blood glucose levels and improved glycemic control in patients with type 2 diabetes. N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-1-benzofuran-2-carboxamide 837 has also been shown to have a minimal effect on body weight, making it a potentially attractive treatment option for obese patients with diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-1-benzofuran-2-carboxamide 837 in lab experiments is its selectivity for the GPR40 receptor. This makes it a useful tool for studying the role of GPR40 in insulin secretion and glucose homeostasis. However, one limitation of using N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-1-benzofuran-2-carboxamide 837 is its high cost, which may limit its use in some research settings.

Future Directions

There are several potential future directions for research involving N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-1-benzofuran-2-carboxamide 837. One area of interest is the development of combination therapies that target multiple pathways involved in glucose homeostasis. Another area of interest is the development of more potent and selective GPR40 agonists that may have improved efficacy and fewer side effects. Additionally, there is ongoing research into the use of N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-1-benzofuran-2-carboxamide 837 in other metabolic disorders, such as obesity and metabolic syndrome.

Synthesis Methods

The synthesis of N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-1-benzofuran-2-carboxamide 837 involves several steps, including the reaction of 2,3-dimethylphenol with acetic anhydride to form 2,3-dimethylacetophenone. This compound is then reacted with 4-aminobenzoic acid to form N-(4-amino-2-methylphenyl)acetamide. The final step involves the reaction of N-(4-amino-2-methylphenyl)acetamide with 2-(2-benzofuranyl)acetic acid to form N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-1-benzofuran-2-carboxamide 837.

Scientific Research Applications

N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-1-benzofuran-2-carboxamide 837 has been extensively studied for its potential use in the treatment of type 2 diabetes. In preclinical studies, N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-1-benzofuran-2-carboxamide 837 has been shown to improve glucose tolerance and increase insulin secretion in animal models of diabetes. Clinical trials have also shown promising results, with N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-1-benzofuran-2-carboxamide 837 improving glycemic control in patients with type 2 diabetes.

properties

Molecular Formula

C26H24N2O4

Molecular Weight

428.5 g/mol

IUPAC Name

N-[4-[[2-(2,3-dimethylphenoxy)acetyl]amino]-2-methylphenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C26H24N2O4/c1-16-7-6-10-22(18(16)3)31-15-25(29)27-20-11-12-21(17(2)13-20)28-26(30)24-14-19-8-4-5-9-23(19)32-24/h4-14H,15H2,1-3H3,(H,27,29)(H,28,30)

InChI Key

DAYQVDVIHTUNRX-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)C)C

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)C)C

Origin of Product

United States

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